molecular formula C11H16O3 B12292483 spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol

spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol

Cat. No.: B12292483
M. Wt: 196.24 g/mol
InChI Key: FYJRUPQDMJWTJJ-UHFFFAOYSA-N
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Description

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol is a complex organic compound characterized by its unique spiro structure. This compound features a cyclopentane ring fused to a dioxole ring, which is further connected to a cyclohexane ring. The presence of the spiro linkage imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can regenerate the alcohol.

Scientific Research Applications

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,2’-cyclohexane]: Lacks the dioxole ring, resulting in different chemical properties.

    Spiro[cyclopentane-1,2’-cyclopentane]: A simpler structure with distinct reactivity.

    Spiro[cyclohexane-1,2’-cyclohexane]: Features two cyclohexane rings, altering its steric and electronic characteristics.

Uniqueness

Spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1’-cyclohexane]-4-ol stands out due to its spiro linkage and the presence of the dioxole ring. These structural elements confer unique reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJRUPQDMJWTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C=CC(C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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